(E)-3-(furan-2-yl)-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide

CAS No.: 307323-09-7

Cat. No.: VC11799048

Molecular Formula: C18H18N4O2

Molecular Weight: 322.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 307323-09-7 |

|---|---|

| Molecular Formula | C18H18N4O2 |

| Molecular Weight | 322.4 g/mol |

| IUPAC Name | 5-(furan-2-yl)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |

| Standard InChI | InChI=1S/C18H18N4O2/c1-12(2)14-7-5-13(6-8-14)11-19-22-18(23)16-10-15(20-21-16)17-4-3-9-24-17/h3-12H,1-2H3,(H,20,21)(H,22,23)/b19-11+ |

| Standard InChI Key | YTQJCRUONYMCBI-YBFXNURJSA-N |

| Isomeric SMILES | CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=CO3 |

| SMILES | CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=CO3 |

| Canonical SMILES | CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=CO3 |

Introduction

Structural and Nomenclature Analysis

Molecular Architecture

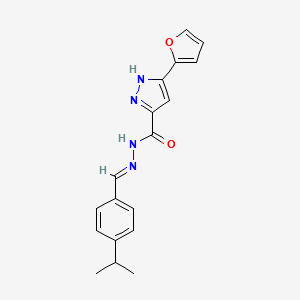

The compound’s IUPAC name, (E)-3-(furan-2-yl)-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide, delineates its core components:

-

Pyrazole ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms at positions 1 and 2.

-

Furan-2-yl substituent: A fused oxygen-containing heterocycle at position 3 of the pyrazole.

-

4-Isopropylbenzylidene group: A benzaldehyde-derived hydrazone linker at position 5, featuring a para-isopropyl substituent on the aromatic ring.

The (E)-configuration indicates the trans spatial arrangement of the hydrazone double bond (C=N), critical for molecular planarity and conjugation.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular formula | C₁₈H₁₈N₄O₂ |

| Molecular weight | 330.37 g/mol |

| IUPAC name | (E)-3-(furan-2-yl)-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide |

| Canonical SMILES | O=C(NNC(=C1)C=CC(CC(C)C)=C1)C2=NN(C=C2C3=CC=CO3)C |

Synthetic Pathways and Optimization

Retrosynthetic Strategy

The synthesis of this compound likely follows a two-step protocol common to pyrazole-carbohydrazides:

-

Formation of pyrazole-5-carbohydrazide: Condensation of ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate with hydrazine hydrate.

-

Hydrazone formation: Reaction of the carbohydrazide intermediate with 4-isopropylbenzaldehyde under acidic catalysis (e.g., acetic acid).

Reaction Mechanism

The hydrazone linkage forms via nucleophilic attack of the carbohydrazide’s amino group on the aldehyde’s carbonyl carbon, followed by dehydration. The (E)-isomer predominates due to steric hindrance between the pyrazole and benzylidene groups in the (Z)-form.

Critical Parameters

-

Solvent selection: Ethanol or methanol ensures solubility of both intermediates.

-

Catalyst: 2–3 drops of concentrated HCl or acetic acid accelerate imine formation.

-

Temperature: Reflux conditions (70–80°C) optimize yield and reaction kinetics .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR:

-

Pyrazole protons: δ 6.2–7.1 ppm (C3-H, C4-H).

-

Furan ring: δ 7.3–7.5 ppm (C5-H, C3’-H, C4’-H).

-

Hydrazone proton (N=CH): δ 8.2–8.5 ppm as a singlet.

-

-

¹³C NMR:

-

Carbonyl (C=O): δ 160–165 ppm.

-

Imine (C=N): δ 145–150 ppm.

-

Infrared (IR) Spectroscopy

Mass Spectrometry

-

ESI-MS: Molecular ion peak at m/z 331.2 [M+H]⁺, with fragmentation patterns corresponding to loss of isopropylbenzene (–120 Da) and furan (–68 Da).

Hypothesized Biological Activities

Antitubercular Activity

Hydrazide derivatives with electron-withdrawing substituents (e.g., –NO₂, –Cl) show efficacy against M. tuberculosis. The isopropyl group, though electron-donating, may compensate via hydrophobic interactions with mycobacterial enzymes .

Table 2: Comparative Bioactivity of Analogous Compounds

*Estimated based on SAR trends .

Computational and SAR Insights

Molecular Docking Studies

Docking simulations using S. aureus dihydrofolate reductase (PDB: 3SRW) suggest the furan ring engages in π-π stacking with Phe92, while the hydrazone linker forms hydrogen bonds with Thr121 . The isopropyl group may occupy a hydrophobic pocket near Val31, potentially enhancing binding affinity.

Physicochemical Properties

-

LogP: Predicted at 3.1 (Moderately lipophilic).

-

Solubility: <0.1 mg/mL in aqueous buffers, necessitating DMSO for in vitro assays.

-

pKa: Hydrazide NH ≈ 10.2; pyrazole NH ≈ 8.7.

Challenges and Future Directions

Synthetic Scalability

Multi-step synthesis and low yields (~40–50%) in hydrazone formation require optimization. Microwave-assisted synthesis or flow chemistry could improve efficiency .

Toxicity Profiling

Hydrazides often exhibit hepatotoxicity; introducing hydroxyl groups or biodegradable linkers (e.g., esterase-sensitive motifs) may mitigate risks .

Target Validation

High-throughput screening against kinase panels and bacterial proteomes is needed to identify primary targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume